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Introduction

Strontium oxide (SrO), also known as strontia, is an alkaline earth metal oxide with a highly
basic character. It is a white, crystalline solid that typically adopts the rock-salt crystal structure,
analogous to sodium chloride.[1][2] Its applications are diverse, ranging from a component in
cathode-ray tubes to block X-ray emission to its use in the manufacturing of ceramics, glass,
and specialty alloys.[1] For researchers, particularly in materials science and drug
development, a fundamental understanding of the electronic structure, chemical bonding, and
the nature of charge transfer in SrO is critical. These properties govern its reactivity, stability,
and potential for modification and functionalization. This guide provides an in-depth analysis of
these core characteristics, supported by quantitative data, experimental methodologies, and
logical diagrams.

The Nature of Chemical Bonding in Strontium Oxide

The chemical bond in strontium oxide is predominantly ionic. This is anticipated from the large
difference in electronegativity between strontium (0.95 on the Pauling scale) and oxygen (3.44).
The bonding interaction is characterized by a complete transfer of valence electrons from the
strontium atom to the oxygen atom.

A strontium atom (atomic number 38) has an electron configuration of [Kr] 5s2. To achieve a
stable noble gas configuration, it readily loses its two valence electrons. An oxygen atom
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(atomic number 8) has a configuration of [He] 2s22p* and requires two electrons to complete its
valence shell. Consequently, the two valence electrons from strontium are transferred to the
oxygen atom.[3][4] This process results in the formation of a positively charged strontium cation
(Sr2*) and a negatively charged oxide anion (O27).[1] The powerful electrostatic attraction
between these oppositely charged ions constitutes the ionic bond that holds the crystal lattice
together.[5]

This complete electron transfer is the fundamental basis of charge transfer in the formation of
strontium oxide. The resulting ions, Sr2* and O%-, are the stable species within the solid.[1]

Initial Atoms

Resulting Tons
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Caption: Electron transfer from a Strontium (Sr) atom to an Oxygen (O) atom.
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Quantitative Analysis of SrO Properties

The physical and chemical properties of strontium oxide are quantified by several key
parameters that describe its bonding, stability, and electronic nature. While direct computational
values for partial charges in pure SrO are not readily available in the literature, the highly ionic
nature of the bond means the atomic charges approach their formal integer values.
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Property

Value

Notes

Structural Properties

Crystal Structure

Rock-Salt (NaCl type)

Face-centered cubic (FCC)
lattice with a basis of Sr at
(0,0,0) and O at (1/2, 1/2, 1/2).
[1]

Sr-O Bond Length

2.57-258A

Value is for hexagonal phases;
the rock-salt phase length is

similar.

Electronic Properties

Band Gap (E_g)

~5.9 eV

SrO is a wide-bandgap
insulator. Reported values vary
(5.3-6.7 eV) based on
experimental or computational

methods.

Static Dielectric Constant

13.1-13.3

A measure of the material's
ability to store energy in an

electric field.

Charge Distribution

Bader / Mulliken Charge

Sr:~+2.0e0O: ~-2.0e

The bonding is highly ionic,
with charges approaching the
formal oxidation states of +2
and -2.

Thermodynamic Data

The energy released when one

mole of solid SrO is formed

Lattice Energy (U) -3217 kJ/mol ) )
from its constituent gaseous
ions (Srz* and O%7).[2][6]
Cohesive Energy (E_coh) 999.4 kJ/mol The energy required to

decompose one mole of solid

SrO into its constituent neutral
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gaseous atoms (Sr and O).
Calculated from

thermodynamic data.[2][6]

The enthalpy change when
Standard Enthalpy of one mole of SrO(s) is formed
) -592.0 kJ/mol ] ) )
Formation (AH°_f) from its elements in their

standard states.[1][2][6]

Thermodynamics of Formation: The Born-Haber
Cycle

The Born-Haber cycle is a thermodynamic model that applies Hess's Law to analyze the
formation of an ionic compound.[7] It deconstructs the formation of solid SrO from its elements
(solid Sr and gaseous O2) into a series of discrete steps. This cycle is particularly valuable for
calculating the lattice energy, a quantity that cannot be measured directly but is fundamental to
understanding ionic bond strength.[7][8]

The cycle equates the standard enthalpy of formation (a measurable quantity) to the sum of the
enthalpies of several intermediate steps required to convert the elements into gaseous ions
and then combine those ions to form the crystal lattice.
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Caption: Born-Haber cycle for the formation of strontium oxide (SrO).
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The table below summarizes the thermodynamic data used in the Born-Haber cycle for SrO.
The second electron affinity for oxygen (EA2) is typically endothermic (positive) as energy is
required to add an electron to an already negative ion.[9]

Enthalpy Change .

Step Process Citation(s)
(kJ/mol)

Enthalpy of

Atomization of Sr(s) - Sr(g) +164.4 [2][6]

Strontium

First lonization Energy

] Sr(g) — Sr*(g) + e~ +549.5
of Strontium
Second lonization
) Sr+(g) - Srzt(g) + e +1064.2

Energy of Strontium

Enthalpy of

Atomization of %02(g) - O(9) +249.0 [2][6]

Oxygen

First Electron Affinity

O(g) +e~ - O (9) -142.0 [2][6][9]

of Oxygen

Second Electron

O~(g) +e~ —» 0?7 (g)

+798.1 (Calculated)

Affinity of Oxygen
Total Energy to Form Sr(s) + ¥202(g) - 2625.2
+ .
Gaseous lons Srz*(g) + O7(9)
Standard Enthalpy of Sr(s) + 202(g) - 592.0 (1121061
Formation of SrO SrO(s) '
Lattice Energy of SrO Sr2+(g) + O2=(g) - 32172 21[6]

V)

SrO(s)

Note: The second electron affinity and lattice energy are calculated based on the cycle: AH®_f
= (Sum of all other steps) + U. Values are consistent with literature.

Experimental and Computational Methodologies
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The properties of strontium oxide are investigated using a combination of advanced
computational and experimental techniques.

Experimental Protocol: X-ray Photoelectron
Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technigue used to determine the
elemental composition, empirical formula, and chemical state of the elements within a material.

e Sample Preparation:

o A high-purity SrO sample (e.g., single crystal or pressed powder pellet) is mounted on a
sample holder using UHV-compatible tape or clips.

o The sample is introduced into the ultra-high vacuum (UHV) analysis chamber (pressure <
108 Torr) to prevent surface contamination.

o If necessary, the surface is cleaned by in-situ sputtering with low-energy Ar* ions to
remove adventitious carbon and other surface contaminants.

o Data Acquisition:
o The sample is irradiated with a monochromatic X-ray source, typically Al Ka (1486.6 eV).

o Asurvey scan (e.g., 0-1200 eV binding energy) is first acquired at a higher pass energy
(e.g., 200 eV) to identify all elements present on the surface.

o High-resolution scans are then acquired for the core levels of interest (Sr 3d, O 1s) at a
lower pass energy (e.g., 20-50 eV) to resolve chemical state information.

» Data Analysis:
o The binding energy scale is calibrated using the adventitious C 1s peak at 284.8 eV.

o High-resolution spectra are fitted with appropriate functions (e.g., Gaussian-Lorentzian) to
deconvolve different chemical states.
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o For the Sr 3d peak, spin-orbit splitting (3ds/> and 3ds/2) must be accounted for in the peak
fitting model.

o The O 1s spectrum can distinguish between lattice oxygen (in SrO), surface hydroxides (-
OH), and adsorbed water (H20).

o Atomic concentrations are calculated from the integrated peak areas after correcting for
their respective relative sensitivity factors (RSFs).

Computational Protocol: Density Functional Theory
(DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure and
properties of materials from first principles.

e Structure Definition:

o The crystal structure of SrO (rock-salt, space group Fm-3m) is defined as the input.
Experimental lattice parameters are used as a starting point.

o A supercell may be constructed to study defects or surface properties.
e Calculation Parameters:

o Software: A plane-wave DFT code such as Quantum ESPRESSO or VASP is commonly
used.

o Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with
the Perdew-Burke-Ernzerhof (PBE) functional is a standard choice for structural and
electronic properties.

o Pseudopotentials: Optimized Norm-Conserving Vanderbilt (ONCV) or Projector-
Augmented Wave (PAW) pseudopotentials are used to describe the interaction between
core and valence electrons.

o Energy Cutoff & k-points: Convergence tests are performed to determine an appropriate
plane-wave kinetic energy cutoff (e.g., 80-120 Ry) and a suitable k-point mesh density for
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sampling the Brillouin zone (e.g., a Monkhorst-Pack grid).

e Simulation Execution:

o A geometry optimization (relaxation) is first performed to find the lowest energy structure
by minimizing forces on the atoms and stress on the unit cell.

o A self-consistent field (SCF) calculation is then run on the optimized structure to obtain the
ground-state electron density and total energy.

o Non-self-consistent calculations are subsequently performed to determine properties like
the electronic band structure and density of states (DOS).

e Post-Processing and Analysis:

o Charge Transfer: Bader or Mulliken population analysis is performed on the calculated
electron density to estimate the partial atomic charges on the Sr and O atoms.

o Cohesive Energy: Calculated as E_coh = E(Sr_atom) + E(O_atom) - E(SrO_bulk), where
E is the total energy of each component calculated in the same computational framework.

o Band Structure: The calculated band structure is plotted to determine the band gap and
whether it is direct or indirect.
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Integrated Workflow for SrO Characterization
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Caption: Integrated workflow for theoretical and experimental characterization.
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Conclusion

The chemical bonding in strontium oxide is a clear example of ionic bonding, driven by the
complete transfer of two valence electrons from strontium to oxygen to form Sr2* and O2~ ions.
This fundamental charge transfer establishes a strong electrostatic attraction that results in a
stable, high-lattice-energy crystalline solid with a wide bandgap. The properties derived from
this ionic model are well-described by thermodynamic frameworks like the Born-Haber cycle
and can be precisely investigated through a synergistic approach combining first-principles
DFT calculations and surface-sensitive experimental techniques like XPS. For professionals in
materials science and drug delivery, this robust understanding of SrO's electronic and structural
properties is essential for predicting its behavior and designing novel applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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